molecular formula C12H12O3 B146535 3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)-(9CI) CAS No. 134553-41-6

3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)-(9CI)

Cat. No. B146535
M. Wt: 204.22 g/mol
InChI Key: MSPJZSQXMYYROA-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)-(9CI), commonly known as cis-resveratrol, is a natural polyphenol compound found in various plants including grapes, berries, and peanuts. It has been shown to possess a range of biological activities and has been extensively studied for its potential therapeutic applications.

Mechanism Of Action

Cis-resveratrol exerts its biological effects through various mechanisms, including the modulation of cell signaling pathways and the regulation of gene expression. It has been shown to activate the sirtuin family of proteins, which are involved in various cellular processes including DNA repair, apoptosis, and metabolism. Cis-resveratrol also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular homeostasis.

Biochemical And Physiological Effects

Cis-resveratrol has been shown to possess a range of biochemical and physiological effects, including its antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Cis-resveratrol has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which play a key role in the inflammatory response.

Advantages And Limitations For Lab Experiments

Cis-resveratrol has several advantages for lab experiments, including its availability and ease of synthesis. It is also relatively stable and can be stored for long periods without degradation. However, cis-resveratrol has some limitations for lab experiments, including its low solubility in water and its potential for degradation under certain conditions.

Future Directions

There are several future directions for research on cis-resveratrol, including its potential applications in the treatment of various diseases. Further studies are needed to elucidate the mechanisms of action of cis-resveratrol and to identify potential targets for therapeutic intervention. Additionally, studies are needed to optimize the synthesis and formulation of cis-resveratrol for clinical use.

Synthesis Methods

Cis-resveratrol can be synthesized by various methods, including chemical synthesis and microbial fermentation. The chemical synthesis method involves the use of starting materials such as p-hydroxybenzaldehyde and malonic acid, which are then subjected to various chemical reactions to obtain the final product. Microbial fermentation involves the use of microorganisms such as yeast and bacteria to produce cis-resveratrol from precursor molecules.

Scientific Research Applications

Cis-resveratrol has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Cis-resveratrol has also been shown to possess neuroprotective properties and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

properties

CAS RN

134553-41-6

Product Name

3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)-(9CI)

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(1S,2R)-3-(4-hydroxyphenyl)cyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C12H12O3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7,11-15H/t11-,12+/m0/s1

InChI Key

MSPJZSQXMYYROA-NWDGAFQWSA-N

Isomeric SMILES

C1=C[C@@H]([C@@H](C(=C1)C2=CC=C(C=C2)O)O)O

SMILES

C1=CC(C(C(=C1)C2=CC=C(C=C2)O)O)O

Canonical SMILES

C1=CC(C(C(=C1)C2=CC=C(C=C2)O)O)O

synonyms

3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)- (9CI)

Origin of Product

United States

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